Superior Selectivity for Aurora B/C Over Aurora A vs. Pan-Aurora Inhibitor Tozasertib (VX-680)
BRD-7880 exhibits a profound selectivity for AURKB/C over AURKA, a critical differentiator from the widely used pan-inhibitor tozasertib. In a head-to-head comparison using standardized in vitro kinase assays with 10 mM ATP, BRD-7880 inhibited AURKB and AURKC with IC50 values of 7 nM and 12 nM, respectively, while its activity against AURKA was negligible (IC50 > 2 µM). In contrast, tozasertib potently inhibits all three isoforms [1]. This differential activity is further confirmed by KinomeScan profiling across 98 kinases, where BRD-7880's binding is highly restricted, whereas tozasertib shows broad engagement [2].
| Evidence Dimension | Aurora Kinase Isoform IC50 and KinomeScan Selectivity |
|---|---|
| Target Compound Data | AURKB IC50 = 7 nM; AURKC IC50 = 12 nM; AURKA IC50 > 2000 nM. In KinomeScan, only AURKB/C are substantially inhibited (to < 25% control activity) across 98 kinases. |
| Comparator Or Baseline | Tozasertib (VX-680): AURKA Ki = 0.6 nM, AURKB Ki = 18 nM, AURKC Ki = 4.6 nM. KinomeScan shows broad kinase engagement. |
| Quantified Difference | Selectivity ratio for AURKB over AURKA: >285-fold for BRD-7880 vs. ~0.03-fold for tozasertib. |
| Conditions | In vitro kinase assays using full-length human AURKA, AURKB, and AURKC with 10 mM ATP; KinomeScan profiling across 98 kinases. |
Why This Matters
For researchers studying mitosis or cytokinesis, this extreme selectivity allows for unambiguous attribution of phenotypes to AURKB/C inhibition, a major advantage over the confounding effects of pan-Aurora inhibitors like tozasertib.
- [1] Yu, C., et al. (2016). High-throughput identification of genotype-specific cancer vulnerabilities in mixtures of barcoded tumor cell lines. Nature Biotechnology, 34(4), 419-423. Figure 3d. View Source
- [2] Yu, C., et al. (2016). High-throughput identification of genotype-specific cancer vulnerabilities in mixtures of barcoded tumor cell lines. Nature Biotechnology, 34(4), 419-423. Figure 3e. View Source
